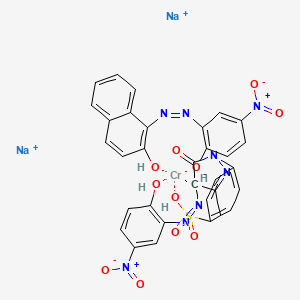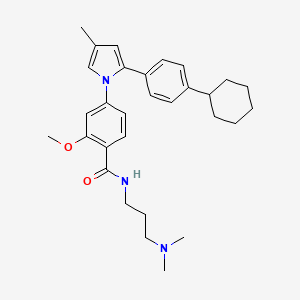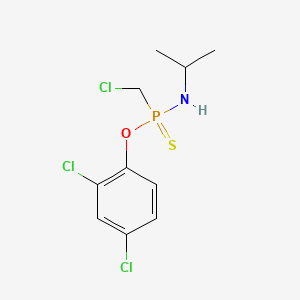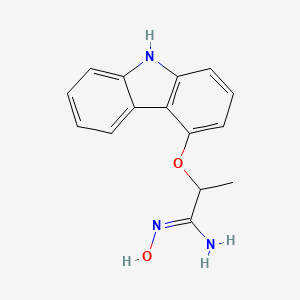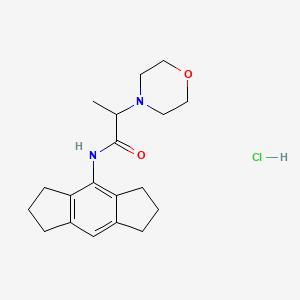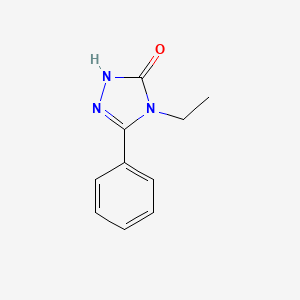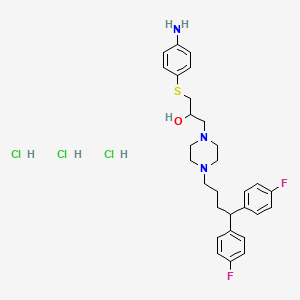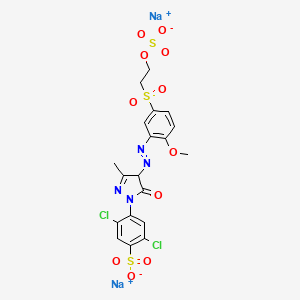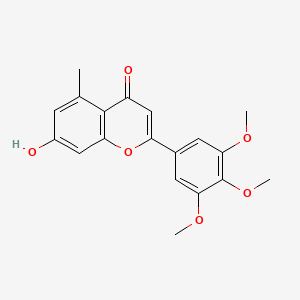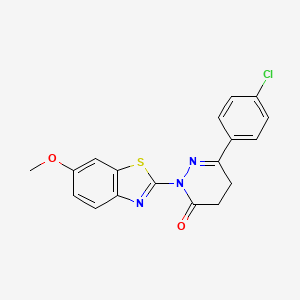
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methoxy-2-benzothiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methoxy-2-benzothiazolyl)- is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a methoxybenzothiazolyl moiety suggests that this compound might exhibit unique chemical and biological properties.
准备方法
合成路线和反应条件
4,5-二氢-6-(4-氯苯基)-2-(6-甲氧基-2-苯并噻唑基)-3(2H)-吡啶酮的合成通常涉及多步有机反应。一种常见的方法可能包括:
吡啶酮核的形成: 这可以通过适当的肼衍生物与二酮或酮酸的环化来实现。
氯苯基的引入: 此步骤可能涉及在取代反应中使用氯化的芳香族化合物。
甲氧基苯并噻唑基部分的连接: 这可以通过使用甲氧基苯并噻唑衍生物的偶联反应来完成。
工业生产方法
此类化合物的工业生产通常涉及优化反应条件以最大限度地提高产率和纯度。这可能包括:
催化剂: 使用特定催化剂来提高反应速率。
溶剂: 选择合适的溶剂来溶解反应物并控制反应环境。
温度和压力: 优化温度和压力条件以有利于所需的反应。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,尤其是在甲氧基或苯并噻唑环处。
还原: 还原反应可能针对吡啶酮环或氯苯基。
取代: 各种取代反应可能会发生,特别是涉及氯苯基。
常用试剂和条件
氧化剂: 如高锰酸钾或过氧化氢。
还原剂: 如硼氢化钠或氢化铝锂。
取代试剂: 包括卤素、亲核试剂或亲电试剂。
主要产物
从这些反应中形成的主要产物将取决于使用的具体条件和试剂。例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氯或氢化的产物。
科学研究应用
化学: 作为合成更复杂分子的基础。
生物学: 研究其与生物大分子相互作用。
医学: 由于其生物活性,具有潜在的治疗应用。
工业: 用于开发新材料或化学工艺。
作用机制
这种化合物的作用机制将取决于其与分子靶标的特定相互作用。可能的途径可能包括:
酶抑制: 结合并抑制特定酶。
受体调节: 与细胞受体相互作用以调节其活性。
信号转导: 影响细胞内信号通路。
相似化合物的比较
类似化合物
吡啶酮衍生物: 具有类似吡啶酮核但不同取代基的化合物。
氯苯基化合物: 含有氯苯基基团且具有不同生物活性的分子。
苯并噻唑衍生物: 在药物化学中使用的含有苯并噻唑部分的化合物。
独特性
4,5-二氢-6-(4-氯苯基)-2-(6-甲氧基-2-苯并噻唑基)-3(2H)-吡啶酮的独特性在于其官能团的特定组合,这可能赋予其与其他类似化合物相比不同的化学和生物特性。
属性
CAS 编号 |
112445-62-2 |
|---|---|
分子式 |
C18H14ClN3O2S |
分子量 |
371.8 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C18H14ClN3O2S/c1-24-13-6-7-15-16(10-13)25-18(20-15)22-17(23)9-8-14(21-22)11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3 |
InChI 键 |
ALINQRYTDFFUAE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=O)CCC(=N3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


